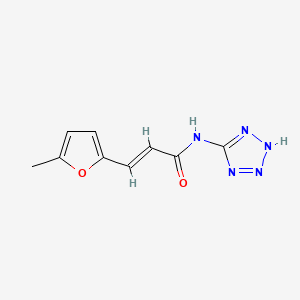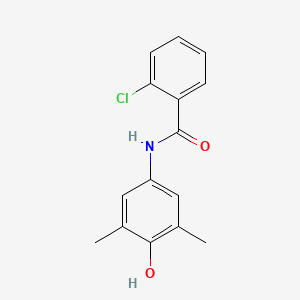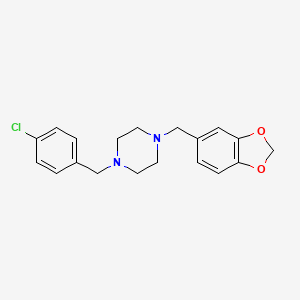
3-(5-methyl-2-furyl)-N-1H-tetrazol-5-ylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-methyl-2-furyl)-N-1H-tetrazol-5-ylacrylamide, also known as MFA-TA, is a chemical compound that has been extensively studied in scientific research. It is a tetrazole-based acrylamide derivative that has shown potential in various biochemical and physiological applications. In
Scientific Research Applications
Chemical Reactivity and Synthesis Methods
Research on compounds related to "3-(5-methyl-2-furyl)-N-1H-tetrazol-5-ylacrylamide" highlights their chemical reactivity and synthesis processes. For instance, studies have explored the metallation reactions of furan-containing imidazoles, revealing the conditions under which lithium derivatives of these compounds can be selectively produced (Stoyanov, El’chaninov, & Pozharskii, 1992). Additionally, palladium-catalyzed cyclization-methoxycarbonylation has been used to synthesize compounds with furan moieties, showcasing the versatility of furan derivatives in organic synthesis (Kato, Nishimura, Yamamoto, & Akita, 2002).
Applications in Organic Chemistry
The exploration of furan derivatives has led to the development of novel organic synthesis methodologies. For example, the synthesis of furan derivatives from keto acetylenic esters has been studied, indicating the potential of furan compounds in creating diverse organic molecules (Saikachi & Kitagawa, 1971). Such research underscores the importance of furan derivatives in medicinal chemistry and the synthesis of complex organic structures.
Structural and Functional Analysis
Research has also focused on determining the absolute structures of compounds containing furan rings, which is crucial for understanding their chemical behavior and potential applications (Sasaki, Kato, & Akita, 2004). This work is fundamental for the design of new compounds with desired properties.
properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(2H-tetrazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-6-2-3-7(16-6)4-5-8(15)10-9-11-13-14-12-9/h2-5H,1H3,(H2,10,11,12,13,14,15)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWIZGSMQODGRB-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(butylthio)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B5600485.png)
![(3aS*,10aS*)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5600488.png)



![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B5600527.png)

![2-ethyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5600535.png)
![N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5600545.png)
![5-(4-methylphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5600556.png)
![1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5600562.png)
![2-[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxo-N-phenylacetamide](/img/structure/B5600568.png)
![2-[(2,5-dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5600573.png)
![[(3R*,5R*)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(quinolin-3-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5600578.png)